5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide
Overview
Description
Tocrifluor 1117, commonly referred to as T1117, is a synthetic organic compound known for its fluorescent properties. It is a selective fluorescent ligand for the GPR55 receptor, which is part of the G-protein-coupled receptor (GPCR) family. T1117 is particularly useful in identifying the cellular location of cannabinoid receptors, including GPR55, in living tissues .
Mechanism of Action
Target of Action
Tocrifluor T1117 is a fluorescent form of the cannabinoid CB1 receptor antagonist AM251 . It is a selective fluorescent GPR55 ligand . The primary targets of Tocrifluor T1117 are the cannabinoid receptors, including GPR55 . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
Tocrifluor T1117 interacts with its targets by binding to the cannabinoid receptors, including GPR55 . This interaction allows Tocrifluor T1117 to act as a potent tool for identifying the cellular location of cannabinoid receptors .
Biochemical Pathways
The interaction of Tocrifluor T1117 with cannabinoid receptors affects the endocannabinoid system’s biochemical pathways . This system is involved in various physiological processes.
Pharmacokinetics
It is known that tocrifluor t1117 is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.
Result of Action
The binding of Tocrifluor T1117 to cannabinoid receptors allows for the identification of the cellular location of these receptors . This can provide valuable information about the role of the endocannabinoid system in various physiological processes .
Action Environment
The action, efficacy, and stability of Tocrifluor T1117 can be influenced by various environmental factors. For instance, Tocrifluor T1117 is very stable under confocal laser excitation . Additionally, the compound’s fluorescent properties make it ideally suited for analyzing its binding in unfixed, thick biological specimens, such as blood vessels .
Biochemical Analysis
Biochemical Properties
Tocrifluor T1117 interacts with GPR55, a receptor that is activated by endogenous, plant, and synthetic cannabinoids . The nature of these interactions involves the binding of Tocrifluor T1117 to the GPR55 receptor, which is a part of the cannabinoid receptor group of G-protein-coupled receptors .
Cellular Effects
The cellular effects of Tocrifluor T1117 are primarily related to its interaction with the GPR55 receptor . By binding to this receptor, Tocrifluor T1117 can influence cell function, including impacts on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of Tocrifluor T1117 involves its binding to the GPR55 receptor . This binding interaction can lead to changes in gene expression and can influence the activation or inhibition of enzymes .
Temporal Effects in Laboratory Settings
Tocrifluor T1117 is known to be very stable under confocal laser excitation . It has a good fluorescent yield and does not appear to be toxic . Over time, it continues to bind to similar sites as those recognized by other vasoactive fluorescent ligands for adrenergic receptors .
Metabolic Pathways
Given its interaction with the GPR55 receptor, it may be involved in cannabinoid-related metabolic pathways .
Transport and Distribution
Given its fluorescent properties, it may be possible to track its distribution using fluorescence microscopy or confocal microscopy .
Subcellular Localization
Tocrifluor T1117 is a potent tool for identifying the cellular location of cannabinoid receptors, including GPR55 in living tissues . Its subcellular localization and any effects on its activity or function could be determined using fluorescence-based receptor studies .
Preparation Methods
The synthesis of T1117 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the synthesis of the spiro[2-benzofuran-1,9’-xanthene] core.
Functionalization: Introduction of dimethylamino groups and other functional groups to the core structure.
Final assembly: Coupling of the functionalized core with other components to form the final T1117 molecule.
Industrial production methods for T1117 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
T1117 undergoes various chemical reactions, including:
Oxidation: T1117 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on T1117.
Substitution: T1117 can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
T1117 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study the binding and activity of GPR55 receptors.
Biology: Helps in identifying the cellular location of cannabinoid receptors in living tissues.
Medicine: Potential applications in studying the role of GPR55 receptors in various diseases, including cancer and neurological disorders.
Industry: Used in fluorescence microscopy and confocal microscopy for imaging applications
Comparison with Similar Compounds
T1117 is unique due to its selective binding to the GPR55 receptor and its fluorescent properties. Similar compounds include:
AM251: A cannabinoid CB1 receptor antagonist that is structurally related to T1117.
5-carboxytetramethylrhodamine (5-TAMRA): A fluorescent dye used in various biological applications.
Other GPR55 ligands: Compounds that bind to the GPR55 receptor but may not have the same fluorescent properties as T1117
T1117 stands out due to its combination of selective GPR55 binding and fluorescence, making it a valuable tool in research applications.
Properties
IUPAC Name |
5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H53Cl2N7O5/c1-34-51(54(67)61-64-28-7-6-8-29-64)60-65(48-26-20-40(57)31-47(48)58)52(34)38-17-15-37(16-18-38)36-13-11-35(12-14-36)10-9-27-59-53(66)39-19-23-44-43(30-39)55(68)70-56(44)45-24-21-41(62(2)3)32-49(45)69-50-33-42(63(4)5)22-25-46(50)56/h11-26,30-33H,6-10,27-29H2,1-5H3,(H,59,66)(H,61,67) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAPRXIZPJDYPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C5=CC=C(C=C5)CCCNC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)N(C)C)OC1=C8C=CC(=C1)N(C)C)OC7=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H53Cl2N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201098325 | |
Record name | 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201098325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
975.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186195-59-4 | |
Record name | 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201098325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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